molecular formula C9H16O5 B146656 Diethyl 3-hydroxyglutarate CAS No. 32328-03-3

Diethyl 3-hydroxyglutarate

Cat. No. B146656
Key on ui cas rn: 32328-03-3
M. Wt: 204.22 g/mol
InChI Key: OLLQYIBTJXUEEX-UHFFFAOYSA-N
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Patent
US04804770

Procedure details

To a solution of imidazole (40.85 g, 600 mmole) in dry CH2Cl2 (300 ml) was added dropwise a solution of t-butyldimethylsilyl chloride (45.2 g, 300 mmole) in dry CH2Cl2 (100 ml). After 15 minutes, the solution was treated dropwise over a 40 minute period with a solution of diethyl 3-hydroxyglutarate (40.8 g, 200 mmole) in CH2Cl2 (100 ml). After stirring at room temperature under argon for 18 hours, the mixture was washed with water and saturated NaCl solution, dried over Na2SO4 and evaporated. The crude product (73.04 g) was purified by chromatography on Merck silica gel (4000 ml), eluting with ethyl ether-hexane (1:9) to give title compound (~65 g, theory 63.6) as a colorless oil.
Quantity
40.85 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[Si:6](Cl)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].[OH:14][CH:15]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(Cl)Cl>[CH3:10][C:9]([Si:6]([CH3:8])([CH3:7])[O:14][CH:15]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
40.85 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
45.2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40.8 g
Type
reactant
Smiles
OC(CC(=O)OCC)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature under argon for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product (73.04 g) was purified by chromatography on Merck silica gel (4000 ml)
WASH
Type
WASH
Details
eluting with ethyl ether-hexane (1:9)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C)(C)[Si](OC(CC(=O)OCC)CC(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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